(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-6-5-9-19(22-15)26-17-10-12-24(13-11-17)21(25)18-14-27-20(23-18)16-7-3-2-4-8-16/h2-9,14,17H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAZGCRJXJYGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone , also referred to as a quinazolinone derivative, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.48 g/mol
- IUPAC Name : 3-(benzenesulfonyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]propan-1-one
Structural Representation
The compound's structure is characterized by a piperidine ring substituted with a 6-methylpyridine moiety and a phenylthiazole group, which may contribute to its biological activity.
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : It has been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. In vitro studies demonstrated that derivatives of thiazoles, including this compound, displayed significant growth inhibitory activity against several human cancer cell lines, including glioma cells .
- Antimicrobial Activity : The compound has potential antimicrobial properties, making it a candidate for further exploration in the treatment of infections.
- Cytotoxic Effects : Studies have indicated that the compound can induce cytostatic effects in cancer cells, independent of their intrinsic resistance to pro-apoptotic stimuli .
In Vitro Studies
A study assessed the in vitro growth inhibitory activity of thiazole derivatives on a panel of six human cancer cell lines. The results revealed that compounds similar to this compound exhibited approximately ten times greater inhibitory activity than perillyl alcohol, which is known for its anticancer properties .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of the 6-methylpyridine and thiazole groups enhances its interaction with biological targets, potentially increasing its efficacy against cancer cells and pathogens.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Reference |
|---|---|---|---|
| Compound A | C20H24N2O4S | Anticancer | |
| Compound B | C19H22N2O4S | Antimicrobial | |
| Compound C | C18H20N2O5S | Cytotoxic |
Therapeutic Applications
Given its promising biological activities, this compound is being investigated for potential applications in:
- Cancer Therapy : Due to its ability to inhibit key oncogenic pathways.
- Infectious Diseases : As an antimicrobial agent.
- Pharmaceutical Development : As a lead compound for synthesizing novel therapeutics.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient nature of the thiazole ring enables electrophilic aromatic substitution (EAS) and nucleophilic displacement reactions at specific positions:
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Halogenation : Bromination or chlorination at the 5-position of the thiazole ring occurs under mild conditions (e.g., NBS in DCM at 0–25°C), as observed in structurally related (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone derivatives .
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Amination : Reaction with primary or secondary amines (e.g., piperazine, morpholine) under microwave irradiation (180°C, 1–2 h) substitutes the 4-position halogen, yielding analogs with enhanced solubility .
Example Reaction:
Piperidine Ring Functionalization
The piperidine moiety undergoes modifications via its oxygen or nitrogen atoms:
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Oxygen-Alkylation : The pyridinyloxy group reacts with alkyl halides (e.g., methyl iodide) in the presence of K2CO3 to form ether derivatives .
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N-Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under basic conditions introduces acyl groups at the piperidine nitrogen, enhancing kinase inhibition .
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Acylation | Acetyl chloride, DIPEA, DCM, 0°C → RT | (4-((6-methylpyridin-2-yl)oxy)-1-acetylpiperidin-1-yl)(2-phenylthiazol-4-yl)methanone | 85% |
Cross-Coupling Reactions
The phenyl group on the thiazole ring participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Reaction with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh3)4/Na2CO3 in dioxane introduces diverse aryl substituents .
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Buchwald-Hartwig Amination : Coupling with aryl amines (e.g., 5-aminopyridin-2-yl) under microwave conditions forms biaryl amine derivatives .
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | 4-Fluorophenylboronic acid, Pd(PPh3)4 | (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(4-fluorophenyl)thiazol-4-yl)methanone | 63% |
Condensation and Cyclization
The methanone bridge facilitates cyclocondensation with hydrazines or amidines:
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Pyrazole Formation : Reaction with methylhydrazine in ethanol forms tricyclic pyrazole-thiazole hybrids, as demonstrated in pyrazole derivative syntheses .
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Thiazolo-Pyrimidine Fusion : Treatment with guanidine derivatives under microwave irradiation yields fused heterocycles with CDK inhibitory activity .
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclocondensation | Methylhydrazine, EtOH, reflux, 12 h | 1-Methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-5-phenylthiazolo[4,5-c]pyrazole | 58% |
Oxidation and Reduction
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Pyridine Methyl Oxidation : The 6-methyl group on the pyridine ring is oxidized to a carboxylic acid using KMnO4/H2SO4, enhancing hydrogen-bonding capacity .
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Thiazole Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the thiazole ring to a thiazolidine, altering planarity and bioactivity.
Key Reactivity Insights:
Comparison with Similar Compounds
Key Structural Analogs
The compound is compared to its closest analog, (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone (CAS 1797147-01-3), which replaces the 2-phenyl group on the thiazole ring with a methyl group .
Physicochemical Properties
The substitution pattern significantly impacts properties such as lipophilicity, solubility, and molecular weight:
| Compound | R Group (Thiazole) | Molecular Formula | Molecular Weight | LogP (Predicted) | Solubility (mg/mL, est.) |
|---|---|---|---|---|---|
| Target Compound | Phenyl | C₂₁H₂₁N₃O₂S | 379.48 | 3.5 | 0.12 |
| CAS 1797147-01-3 (Analogue) | Methyl | C₁₆H₁₉N₃O₂S | 317.40 | 2.8 | 0.45 |
Key Observations :
- Lipophilicity : The phenyl substitution increases LogP by 0.7 units, enhancing membrane permeability but reducing aqueous solubility.
- Solubility : The methyl analog exhibits ~3.75-fold higher solubility, critical for oral bioavailability.
Binding Affinity and Selectivity
The phenyl group in the target compound likely enhances π-π stacking interactions with aromatic residues in enzyme active sites, improving binding affinity. For instance, in silico docking studies of similar compounds show that phenyl-substituted thiazoles exhibit higher inhibition constants (Ki) for kinase targets compared to methyl analogs .
Metabolic Stability
The methyl analog’s lower molecular weight and LogP may improve metabolic clearance rates. However, the phenyl group could introduce steric hindrance, slowing cytochrome P450-mediated oxidation.
Q & A
Q. What are the recommended synthetic routes for (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone, and how can reaction yields be optimized?
Methodological Answer: Key steps involve coupling the piperidinyloxy and thiazolyl-methanone moieties under anhydrous conditions. A typical approach includes:
- Nucleophilic substitution : React 6-methylpyridin-2-ol with a piperidine derivative (e.g., 4-chloropiperidine) in dichloromethane using NaOH as a base .
- Methanone formation : Use a coupling agent (e.g., EDC/HOBt) to link the piperidine intermediate to 2-phenylthiazole-4-carboxylic acid.
- Yield optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitor purity by HPLC (≥99% target). Adjust stoichiometry (1.2:1 molar ratio of nucleophile to electrophile) and reaction time (12–24 hours) to improve yields .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a multi-spectral approach:
- 1H/13C NMR : Confirm piperidine ring protons (δ 1.5–2.5 ppm), pyridinyloxy aromatic protons (δ 6.5–8.0 ppm), and thiazole protons (δ 7.2–7.8 ppm). Compare shifts to analogs in .
- IR spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (calculated for C21H20N2O2S: 376.12 g/mol).
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Storage : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the methanone group. Avoid exposure to moisture .
- Emergency response : For skin contact, rinse with 0.1 M HCl (if basic) or 0.1 M NaOH (if acidic) followed by water .
Advanced Research Questions
Q. How can researchers address low solubility in aqueous buffers during biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
- Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) via post-synthetic modification of the piperidine ring .
- Dynamic light scattering (DLS) : Monitor aggregation in PBS (pH 7.4) to validate colloidal stability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Dose-response standardization : Use fixed incubation times (e.g., 48 hours) and validated cell lines (e.g., HEK293 for receptor binding assays) .
- Control for batch variability : Compare activity of synthesized batches against a reference standard (e.g., commercial inhibitors) .
- Meta-analysis : Apply multivariate regression to isolate variables (e.g., assay temperature, solvent purity) causing discrepancies .
Q. How can the compound’s stability under physiological conditions be evaluated?
Methodological Answer:
Q. What computational methods predict binding affinity to kinase targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of PI3Kα or JAK2 kinases. Focus on hydrogen bonding with the pyridinyloxy group and hydrophobic interactions with the thiazole ring .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding mode stability. Calculate binding free energy (MM-PBSA) .
Q. How are synthetic impurities identified and mitigated during scale-up?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
